N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidinone core substituted with a pyridin-3-ylmethyl group at position 1 and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further functionalized with a furan-2-ylmethyl group. Key structural elements include:
- Sulfanyl bridge: Enhances electrophilicity and facilitates interactions with thiol-reactive biological targets.
- Furan-2-ylmethyl substituent: Contributes to lipophilicity and may influence metabolic stability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-18(22-11-15-5-3-9-27-15)13-28-19-16-6-1-7-17(16)24(20(26)23-19)12-14-4-2-8-21-10-14/h2-5,8-10H,1,6-7,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEZUCBMLRNEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the pyridine and furan moieties through various coupling reactions. Common reagents might include organolithium or Grignard reagents, and conditions could involve the use of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions might involve varying temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyridine ring could produce piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural features with the target molecule, such as pyrimidine/thiouracil cores, sulfanyl linkages, or aromatic substituents:
Key Observations :
- Substituent Effects : The pyridin-3-ylmethyl group in the target compound may enhance solubility compared to chlorophenyl or methylphenyl groups in analogues .
- Sulfanyl Linkage: Present in both the target compound and ARARUI , this group is critical for covalent or non-covalent interactions with cysteine residues in proteins.
Mechanistic and Computational Insights
- Structural Similarity and MOAs: demonstrates that compounds with shared scaffolds (e.g., oleanolic acid vs. hederagenin) exhibit analogous mechanisms of action (MOAs). By extension, the target compound’s cyclopenta[d]pyrimidinone core and sulfanyl group may align it with kinase inhibitors targeting ATP-binding pockets .
- Docking Studies : Molecular docking of ARARUI revealed interactions with DNA topoisomerase II, suggesting the sulfanyl-acetamide motif facilitates intercalation. Similar behavior is plausible for the target compound .
- Thermochemical Stability : The sulfanyl group’s thermodynamic stability (as per sulfur hexafluoride studies ) may enhance the target compound’s resistance to oxidative degradation compared to oxygen or nitrogen analogues.
Crystallographic and Conformational Analysis
- Dihedral Angles: In ARARUI , the pyrimidine and benzene rings exhibit a dihedral angle of 67.84°, whereas the target compound’s cyclopenta[d]pyrimidinone and pyridine rings likely adopt a more planar conformation, favoring π-π stacking .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds in ARARUI stabilize folded conformations. The target compound’s pyridin-3-ylmethyl group may similarly stabilize active conformations via H-bonding .
Biological Activity
N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.47 g/mol |
| CAS Number | 887197-08-2 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to N-[(furan-2-yl)methyl]-2-{...}. A review reported that derivatives of pyrimidine and furan exhibit activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
Anticancer Activity
Research has indicated that compounds containing furan and pyridine moieties can exhibit anticancer properties. A study on similar compounds demonstrated the ability to inhibit cell proliferation in various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of N-[(furan-2-yl)methyl]-2-{...} is hypothesized to stem from its ability to interact with specific biological targets such as enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation. The presence of the furan and pyridine rings may facilitate these interactions due to their electron-rich nature.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of related compounds, researchers synthesized a series of furan-pyridine hybrids and tested their activity against clinical isolates of E. coli and S. aureus. The results indicated that several compounds had comparable or superior activity to standard antibiotics, suggesting potential for development as new antibacterial agents .
Case Study 2: Anticancer Screening
Another study focused on screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The results identified several promising candidates that inhibited tumor growth effectively. N-[(furan-2-yl)methyl]-2-{...} was among those tested, showing significant potency against specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
